2-Phenylthiazolidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-phenylthiazolidine-4-carboxylic acid derivatives has been explored for their potential antibacterial activities. For instance, derivatives have been synthesized to screen against various bacterial strains, showing that certain modifications can enhance antibacterial properties (Song et al., 2009). Additionally, a rapid synthesis approach under microwave irradiation has been demonstrated to be effective, offering simplicity, security, and high yield, highlighting the compound's feasibility for efficient production (Gao Wen-xiu, 2007).
Molecular Structure Analysis
The molecular structure of 2-phenylthiazolidine-4-carboxylic acid derivatives is crucial in determining their chemical and biological properties. X-ray diffraction analysis and spectroscopic techniques such as NMR and IR have been employed to elucidate the structures of these compounds. For example, the crystal and molecular structures of related thiazolidine derivatives have been determined, providing insights into their conformation and reactivity (Kuriyama et al., 1986).
Chemical Reactions and Properties
2-Phenylthiazolidine-4-carboxylic acid participates in various chemical reactions, leading to the formation of diverse derivatives with potential pharmacological activities. For example, its derivatives have been synthesized as cardiotonic agents, showing significant structure-activity relationships and inotropic activity (Nate et al., 1987). The compound's reactivity also extends to the formation of salts with carboxylic acid derivatives, contributing to the development of compounds with varied pharmacological profiles (Jin et al., 2013).
Scientific Research Applications
Microwave Technology in Synthesis
The use of microwave technology in synthesizing optical active compounds like 2-phenylthiazolidine-4-carboxylic acid was explored. This method is noted for its simplicity, safety, rapidity, and high yield, demonstrating its potential in chemical synthesis (Gao Wen-xiu, 2007).
Pseudopeptide Foldamers
A study on 2-oxo-1,3-oxazolidine-4-carboxylic acid, closely related to 2-phenylthiazolidine-4-carboxylic acid, revealed its role in constructing pseudopeptide foldamers. These foldamers have potential applications in a variety of fields due to their robust template, which can be functionalized for different uses (Tomasini et al., 2003).
Reactivity Studies
The reactivity of 3-carbethoxy-5-phenyl-5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate, derived from a similar compound, was investigated, leading to the synthesis of new structures. This highlights its potential in developing new chemical entities (Melo et al., 2004).
Synthesis of Anti-Bacterial Agents
A study focused on synthesizing derivatives of 2-arylthiazolidine-4-carboxylic acid to screen for antibacterial activities. This research underscores the potential of 2-phenylthiazolidine-4-carboxylic acid derivatives in medical applications, particularly in antibacterial drug development (Song et al., 2009).
Anti-Cancer Activity
2-Phenylthiazolidine-4-carboxylic acid was used in synthesizing spiropyrrolidine-oxindole derivatives, which exhibited anti-cancer activity against human breast cancer cell lines. This indicates its potential role in cancer treatment (Kumar et al., 2013).
Cosmetics and Skin Protection
In a study, derivatives of 2-phenylthiazolidine-4-carboxylic acid were shown to have skin-protective effects against ultraviolet exposure. This suggests its utility in cosmetics and skin care products (Kim et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYQBFYMBALBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284363 | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthiazolidine-4-carboxylic acid | |
CAS RN |
42607-21-6 | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Carboxy-2-phenylthiazolidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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